molecular formula C11H9ClN2O3S B3480861 5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B3480861
M. Wt: 284.72 g/mol
InChI Key: JTHXKWOVBNJPJE-XBXARRHUSA-N
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Description

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, commonly known as CHT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been studied for its potential therapeutic properties and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of CHT is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and signaling pathways involved in the growth and survival of cancer cells. CHT has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
CHT has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. CHT has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

CHT has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. CHT has also been found to have low toxicity, making it safe for use in lab experiments. However, CHT has some limitations, including its poor solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research on CHT. One potential direction is to investigate the compound's potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of CHT in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of CHT and its potential side effects.
Conclusion:
In conclusion, CHT is a synthetic compound that has shown promising results in various scientific research studies. The compound has potential therapeutic properties and has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. The synthesis method of CHT is relatively simple, and the compound has several advantages for lab experiments. Future research on CHT could lead to new treatments for various diseases and a better understanding of the compound's mechanism of action.

Scientific Research Applications

CHT has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. CHT has also been shown to have hypoglycemic and anti-inflammatory effects, making it a potential treatment for diabetes and inflammation.

properties

IUPAC Name

(5E)-2-amino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c1-17-7-3-5(2-6(12)9(7)15)4-8-10(16)14-11(13)18-8/h2-4,15H,1H3,(H2,13,14,16)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHXKWOVBNJPJE-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N=C(S2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

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